molecular formula C8H7IO3 B2481861 3-Iodo-2-methoxybenzoic acid CAS No. 879498-16-5

3-Iodo-2-methoxybenzoic acid

Cat. No. B2481861
CAS RN: 879498-16-5
M. Wt: 278.045
InChI Key: ZYJYZPSGUNXBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-Iodo-2-methoxybenzoic acid often involves the use of iodine(V) reagents and hypervalent iodine compounds. For instance, o-Iodoxybenzoic acid (IBX) has been employed as a chemospecific tool for single electron transfer-based oxidation processes, effectively facilitating the formation of alpha,beta-unsaturated carbonyl compounds and conjugated aromatic carbonyl systems through selective transformations within multifunctional substrates (Nicolaou et al., 2002).

Molecular Structure Analysis

The molecular structure of 3-Iodo-2-methoxybenzoic acid and related compounds is characterized by the presence of an iodo substituent on the aromatic ring, which significantly influences their reactivity and physical properties. The crystal structure of similar iodinated compounds, such as 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid, reveals steric strain and specific orientation differences compared to non-iodinated analogs, highlighting the impact of the iodo group on molecular geometry (Loll et al., 1996).

Scientific Research Applications

1. Cross-Coupling Reactions

3-Iodo-2-methoxybenzoic acid is used in Suzuki cross-coupling reactions. This process involves the reaction with sterically hindered arylboronic esters to produce biaryls, which are valuable in various chemical syntheses. Optimizing this process to obtain high yields in anhydrous benzene is a key area of research (Chaumeil, Signorella, & Drian, 2000).

2. Regioselective Synthesis

This compound plays a role in the regioselective synthesis of other chemical entities. For instance, unprotected 2-methoxybenzoic acid is deprotonated ortho to the carboxylate, which is useful for the one-pot preparation of various 3- and 6-substituted 2-methoxybenzoic acids. Such acids are challenging to access through conventional means (Nguyen, Castanet, & Mortier, 2006).

3. Recyclable Iodine Reagents

Research has focused on creating recyclable iodine(III) reagents derived from 3-iodosylbenzoic acid, of which 3-iodo-2-methoxybenzoic acid is a variant. These reagents demonstrate significant utility in various chemical reactions, with the reduced form being recoverable, which enhances their environmental and economic value (Yusubov et al., 2008).

4. Flavor Molecule Encapsulation

In the food industry, variants of 3-iodo-2-methoxybenzoic acid, like vanillic acid, are used for flavor encapsulation. Their intercalation into layered double hydroxide (LDH) allows for controlled release of flavor, which has applications in food processing and preservation (Hong, Oh, & Choy, 2008).

5. Oxidative Modifications

The compound is also involved in oxidative modifications of flavonoids using hypervalent iodine oxidants. Such modifications are critical for enhancing the biological activities of flavonoids, such as antioxidant and anticancer properties (Barontini et al., 2010).

Safety and Hazards

While specific safety and hazard information for 3-Iodo-2-methoxybenzoic acid is not available, it’s generally recommended to avoid dust formation, inhalation, and contact with skin and eyes when handling similar chemical compounds .

Mechanism of Action

Mode of Action

Benzylic compounds are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially affecting its interaction with its targets.

Biochemical Pathways

It’s known that methoxylated benzoates can be metabolized by certain anaerobic bacteria to their hydroxylated derivatives . This suggests that 3-Iodo-2-methoxybenzoic acid may be involved in similar metabolic pathways.

Pharmacokinetics

The compound’s molecular weight (278044 Da ) and structure suggest that it may have reasonable bioavailability

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Iodo-2-methoxybenzoic acid . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and interactions with its targets. Additionally, the compound’s stability may be influenced by factors such as light, heat, and moisture.

properties

IUPAC Name

3-iodo-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJYZPSGUNXBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-iodo-2-methoxy-benzaldehyde (3.68 g, 14 mmol) in tert-butanol (70 mL) was added 2,3-dimethyl-but-2-ene (7 mL) followed by a solution comprising disodium hydrogen phosphate monohydrate (7.56 g 56 mmol) and sodium chlorite (7.56 g, approx. 66 mmol, technical grade) in water (70 mL). The resulting mixture was stirred for 20 minutes then diluted with ethyl acetate, washed with brine, dried over magnesium sulfate and concentrated. The residual solid was recrystallized from cyclohexane to give the title compound as a white solid.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step Two
Quantity
7.56 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.